3-Ethoxyphenylboronic acid
Description
Significance of Arylboronic Acids in Modern Organic Synthesis
Arylboronic acids are a class of organoboron compounds that have become indispensable in modern organic synthesis. Their prominence is largely due to their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. nih.govresearchgate.netnetascientific.com This reaction is fundamental to the synthesis of a vast array of complex organic molecules. netascientific.com
Beyond the celebrated Suzuki coupling, the utility of arylboronic acids extends to a multitude of other transformations. nih.govresearchgate.net These include C-N and C-O bond-forming reactions, as well as additions to carbonyl and imine derivatives. nih.govsigmaaldrich.commdpi.com The versatility of arylboronic acids stems from several advantageous properties:
Stability: Many arylboronic acids are stable, crystalline solids that are easy to handle and store. researchgate.netrsc.org
Low Toxicity: Compared to other organometallic reagents, they generally exhibit lower toxicity. nih.gov
Commercial Availability: A wide variety of arylboronic acids are commercially available, facilitating their use in research and development. nih.gov
Functional Group Tolerance: They are compatible with a wide range of functional groups, allowing for their use in complex molecular architectures. nih.gov
These characteristics have cemented the role of arylboronic acids as foundational building blocks in medicinal chemistry, materials science, and pharmaceutical development. nih.govresearchgate.net
Evolution of 3-Ethoxyphenylboronic Acid as a Key Synthetic Intermediate
This compound has carved out a niche as a particularly valuable synthetic intermediate. Its structure allows for the introduction of the 3-ethoxyphenyl group into various molecular frameworks, a common motif in biologically active compounds and advanced materials. guidechem.com
The compound's primary application lies in its use as a reactant in Suzuki-Miyaura cross-coupling reactions. netascientific.comlookchem.com This has been instrumental in the synthesis of complex molecules, including potential pharmaceuticals. For instance, it has been involved in the synthesis of amino derivatives of indole, which are being investigated as isoprenylcysteine carboxyl methyltransferase inhibitors, and 5-arylindazole glucocorticoid receptor agonists and antagonists. sigmaaldrich.com
Furthermore, this compound is utilized in other significant organic transformations, such as copper-mediated N- and O-arylations and the cyanation for the synthesis of aromatic nitriles. sigmaaldrich.com Its utility is also demonstrated in the development of spirooxindolyl oxazol-2(5H)-ones, which are of interest in medicinal chemistry. rsc.org
Scope and Research Trajectories of this compound Chemistry
The research landscape for this compound continues to expand, driven by the ongoing demand for novel and efficient synthetic methodologies. Current research is not only focused on its application in established reactions but also on exploring its potential in new chemical transformations.
Theoretical studies, such as those employing Density Functional Theory (DFT), are being used to understand the compound's molecular stability and reactivity, which can aid in optimizing reaction conditions and predicting its behavior in new chemical environments. researchgate.net
Future research is likely to focus on several key areas:
Development of Novel Catalytic Systems: Exploring new and more efficient catalysts for reactions involving this compound to improve yields, reduce reaction times, and enhance sustainability.
Synthesis of Novel Bioactive Molecules: Leveraging this compound as a key building block in the discovery of new drug candidates with improved efficacy and novel mechanisms of action. netascientific.com
Materials Science Applications: Investigating the incorporation of the 3-ethoxyphenyl moiety into polymers and other materials to tailor their electronic and physical properties. netascientific.com
Bioconjugation and Sensing: Exploring its use in linking biomolecules and in the development of chemical sensors for various analytes. netascientific.com
The continued exploration of this compound's chemistry promises to yield further innovations across various scientific disciplines.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Chemical Formula | C8H11BO3 | guidechem.com |
| CAS Number | 90555-66-1 | guidechem.com |
| Molecular Weight | 165.98 g/mol | sigmaaldrich.com |
| Appearance | White to off-white crystalline powder | guidechem.comnetascientific.com |
| Melting Point | 139-146 °C (lit.) | sigmaaldrich.comchemsrc.com |
| pKa | 8.14±0.10 (Predicted) | guidechem.com |
| Solubility in Water | Sparingly soluble | guidechem.com |
Structure
2D Structure
Properties
IUPAC Name |
(3-ethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO3/c1-2-12-8-5-3-4-7(6-8)9(10)11/h3-6,10-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCWUTJYLUBETR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378775 | |
| Record name | 3-Ethoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90555-66-1 | |
| Record name | 3-Ethoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Ethoxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3 Ethoxyphenylboronic Acid and Its Derivatives
Classical Approaches to Boronic Acid Synthesis
The traditional synthesis of arylboronic acids, such as 3-ethoxyphenylboronic acid, predominantly relies on the reaction of organometallic reagents with boronic esters, followed by hydrolysis.
Organolithium reagents are highly reactive species that can be prepared from the corresponding organic halide and lithium metal. masterorganicchemistry.com For the synthesis of this compound, 3-bromoethoxybenzene would be treated with an alkyllithium reagent, such as n-butyllithium, at low temperatures to generate the corresponding aryllithium. This highly nucleophilic intermediate then readily attacks the electrophilic boron atom of a trialkyl borate. The resulting boronic ester is subsequently hydrolyzed to yield the desired this compound.
A general representation of this process is as follows:
Formation of the Organolithium Reagent:
Ar-X + 2Li → Ar-Li + LiX (where Ar = 3-ethoxyphenyl and X = Br or I)
Reaction with a Boric Ester:
Ar-Li + B(OR)₃ → Ar-B(OR)₃⁻Li⁺
Formation of the Boronic Ester:
Ar-B(OR)₃⁻Li⁺ → Ar-B(OR)₂ + LiOR
This method is versatile and has been applied to the synthesis of a variety of aryl-substituted compounds. nih.govrsc.org
Grignard reagents, with the general formula RMgX, are another class of powerful organometallic nucleophiles used in boronic acid synthesis. wikipedia.org They are typically prepared by reacting an organic halide with magnesium metal in an etheral solvent like diethyl ether or tetrahydrofuran (THF). adichemistry.com
The synthesis of this compound via a Grignard reagent would involve the following steps:
Formation of the Grignard Reagent:
3-EtO-C₆H₄-Br + Mg → 3-EtO-C₆H₄-MgBr
Reaction with a Boric Ester:
3-EtO-C₆H₄-MgBr + B(OR)₃ → 3-EtO-C₆H₄-B(OR)₂ + Mg(OR)Br
This approach is widely used due to the relative ease of preparation and handling of Grignard reagents compared to organolithiums. miracosta.edu The reaction of Grignard reagents with boronic esters like pinacolborane or diisopropylaminoborane can proceed at ambient temperatures. google.com
| Reagent Type | General Formula | Typical Precursor | Key Reaction Condition |
| Organolithium | R-Li | R-X (X = Cl, Br, I) | Low Temperature |
| Grignard | R-MgX (X = Cl, Br, I) | R-X (X = Cl, Br, I) | Anhydrous Ether Solvent |
The final step in these classical synthetic routes is the hydrolysis of the boronic ester intermediate to the corresponding boronic acid. This is typically achieved by treating the reaction mixture with an aqueous acid, such as hydrochloric acid. miracosta.edunih.gov The hydrolysis cleaves the boron-oxygen bonds of the ester, replacing the alkoxy groups with hydroxyl groups to form the boronic acid. wikipedia.org In some cases, milder conditions using reagents like thionyl chloride and pyridine can also effect this transformation. researchgate.net The stability of the resulting boronic acid is an important consideration, as some can be prone to dehydration to form boroxines (cyclic trimers). amerigoscientific.com
| Hydrolysis Method | Reagents | Key Features |
| Acidic Workup | Aqueous HCl or H₂SO₄ | Common and effective |
| Mild Hydrolysis | Thionyl chloride, pyridine | Used for sensitive substrates |
Electrophilic Trapping of Organometallic Reagents with Boric Esters
Advanced Synthetic Pathways to this compound Analogues
Modern synthetic chemistry has seen the development of more direct and atom-economical methods for the synthesis of organoboron compounds. These advanced pathways often involve transition metal catalysis and offer alternative routes to boronic acid derivatives.
While not a direct route to this compound, the dehydrogenative borylation of terminal alkynes is a significant advanced method for synthesizing alkynylboronic esters, which are valuable precursors for various organic transformations. mdpi.comnih.gov This reaction involves the direct coupling of a terminal alkyne with a boron source, such as pinacolborane (HBpin), with the concomitant release of dihydrogen gas. mdpi.com
This process is often catalyzed by transition metals, with copper and manganese complexes showing notable efficacy. nih.govrsc.org For instance, LCuOTf complexes (where L is a cyclic (alkyl)(amino)carbene or N-heterocyclic carbene) can selectively promote the dehydrogenative borylation of C(sp)-H bonds at room temperature. nih.gov Similarly, zinc bromide has been shown to be an efficient catalyst for this transformation under mild conditions. organic-chemistry.org
This methodology provides a more atom-economical alternative to traditional methods that require pre-functionalization of the alkyne. mdpi.com The resulting alkynylboronates can then be further functionalized, potentially leading to analogues of this compound.
| Catalyst System | Key Features |
| LCuOTf | Room temperature reaction, high selectivity |
| FcbpyMn(CO)₃Br | Earth-abundant metal catalyst |
| ZnBr₂ | Mild conditions, good functional group tolerance |
Boronic Ester Preparation via Sandmeyer Reaction Derivatives
The Sandmeyer reaction, a cornerstone of synthetic organic chemistry, provides a robust method for converting aryl amines into a wide array of functional groups via a diazonium salt intermediate. nih.govwikipedia.org This transformation has been adapted for the synthesis of arylboronic acids and their esters, offering a powerful route to compounds like this compound from its corresponding aniline precursor, 3-ethoxyaniline.
The general process involves two main steps:
Diazotization : The primary aromatic amine (e.g., 3-ethoxyaniline) is treated with a nitrosating agent, typically sodium nitrite (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl), at low temperatures (0–5 °C) to form the corresponding aryldiazonium salt. orgsyn.org
Borylation : The in situ generated diazonium salt is then reacted with a boron source. A common reagent for this step is bis(pinacolato)diboron (B₂pin₂), which yields the stable pinacol ester of the boronic acid.
This borylation can be promoted under various conditions. Metal-free approaches have been developed using radical initiators like dibenzoyl peroxide (BPO), allowing the reaction to proceed at room temperature. orgsyn.org Alternatively, catalyst-free conditions have been reported for the borylation of stable diazonium tetrafluoroborates in an acetone-water solution, a process that appears to proceed through a radical pathway. orgsyn.org The choice of solvent and boron source can also be tailored; for instance, using diboronic acid (B₂(OH)₄) in aqueous media can directly yield the arylboronic acid. orgsyn.org
The Sandmeyer-type borylation is valued for its mild reaction conditions and tolerance of various functional groups on the aromatic ring, making it a versatile method for preparing a library of substituted arylboronic esters.
| Parameter | Description | Typical Reagents/Conditions | Reference |
| Starting Material | Aryl Amine | 3-Ethoxyaniline | orgsyn.org |
| Diazotization | Formation of diazonium salt | NaNO₂, aq. HCl, 0–5 °C | orgsyn.org |
| Borylation Reagent | Boron source | Bis(pinacolato)diboron (B₂pin₂) | orgsyn.org |
| Promoter/Catalyst | Initiates the borylation step | Dibenzoyl peroxide (BPO) (metal-free) | orgsyn.org |
| Solvent | Medium for the reaction | Methanol, Acetone-water | orgsyn.org |
| Product | Stable boronic ester | 2-(3-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | orgsyn.org |
Synthesis of Functionalized this compound Derivatives
The introduction of halogen atoms (F, Cl, Br, I) onto the this compound framework is a key strategy for creating derivatives with altered electronic properties and additional handles for further functionalization, such as cross-coupling reactions. Halogenation can be achieved through several synthetic routes.
One common approach is to perform electrophilic aromatic substitution directly on the this compound or its pinacol ester. However, care must be taken as the boronic acid group can be susceptible to cleavage under harsh conditions.
A more reliable method involves starting with a pre-halogenated precursor. For example, a halogenated 3-ethoxyaniline can be subjected to the Sandmeyer-type borylation described previously. This ensures precise control over the position of the halogen atom. For instance, synthesis could begin with 4-bromo-3-ethoxyaniline to yield 2-(4-bromo-3-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Recent advancements have also highlighted photochemical methods for the halogenation of boronic esters. For example, visible light-induced C-H bromination using N-bromosuccinimide (NBS) has been developed for benzyl boronic esters, offering a mild and efficient alternative to traditional methods. organic-chemistry.org While this specific method targets the benzylic position, it showcases the potential of photochemistry in creating halogenated organoboron compounds.
| Halogenation Strategy | Starting Material | Key Reagents | Potential Product |
| Sandmeyer from Halogenated Aniline | 4-Bromo-3-ethoxyaniline | t-BuONO, B₂pin₂ | 2-(4-Bromo-3-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Electrophilic Aromatic Substitution | This compound pinacol ester | N-Bromosuccinimide (NBS) | Isomeric mixture of bromo-3-ethoxyphenylboronic acid esters |
| Photochemical C-H Halogenation | Benzyl boronic esters (as a model) | N-Bromosuccinimide (NBS), Blue LED | α-Bromo benzyl boronic esters |
Amine-functionalized boronic acids are of significant interest due to their utility in medicinal chemistry and materials science. researchgate.net Introducing an amine group onto the this compound scaffold can be accomplished primarily through two pathways: reduction of a nitro group or direct amination.
The most common and predictable method involves the synthesis of a nitro-substituted ethoxyphenylboronic acid, followed by reduction. The synthesis would start with a commercially available nitro-substituted ethoxyaniline or ethoxyhalobenzene. For example, 3-ethoxy-4-nitroaniline can undergo Sandmeyer borylation to produce the corresponding nitro-substituted boronic ester. This nitro group can then be cleanly reduced to a primary amine using standard catalytic hydrogenation conditions (e.g., H₂, Pd/C) or other reducing agents like tin(II) chloride.
This stepwise approach provides excellent regiochemical control. It has been demonstrated that consecutive Sandmeyer-type reactions can be performed on molecules with two amino groups, or a sequence involving borylation of a nitroaniline followed by reduction and a subsequent reaction can be used to create multifunctional aromatic compounds.
Furthermore, methods exist for functionalizing surfaces or nanoparticles with amine-containing boronic acids, such as 3-aminophenylboronic acid (APBA). nih.gov These methods often involve amide coupling reactions to link the boronic acid moiety to a material that has been pre-functionalized with carboxylic acid or amine groups. nih.gov
| Functionalization Strategy | Starting Material | Key Reaction Steps | Potential Product |
| Nitro Group Reduction | 3-Ethoxy-4-nitroaniline | 1. Sandmeyer Borylation 2. Catalytic Hydrogenation (H₂, Pd/C) | 2-(4-Amino-3-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Amide Coupling | 3-Aminophenylboronic acid (APBA) | EDC/NHS coupling with a carboxylic acid | Amide-linked boronic acid conjugate |
Purity and Characterization Considerations in Synthesis
Ensuring the purity and verifying the structure of this compound and its derivatives are critical steps in their synthesis. Boronic acids are known to exist in equilibrium with their cyclic anhydride (B1165640) form, the boroxine, especially upon dehydration. This must be considered during characterization and storage.
Standard analytical techniques are employed to characterize these compounds:
Nuclear Magnetic Resonance (NMR) Spectroscopy :
¹H NMR : Provides information on the number and environment of protons, confirming the substitution pattern on the aromatic ring and the presence of the ethoxy group.
¹³C NMR : Identifies all unique carbon atoms in the molecule.
¹¹B NMR : This is particularly useful for boron-containing compounds. Boronic acids and their esters typically show a broad signal in a characteristic chemical shift range (δ 20-35 ppm), confirming the presence of the trigonal planar boron center.
Mass Spectrometry (MS) : Techniques like Electrospray Ionization (ESI) or High-Resolution Mass Spectrometry (HRMS) are used to determine the molecular weight of the compound and confirm its elemental composition, providing strong evidence of its identity.
Infrared (IR) Spectroscopy : Can identify characteristic functional groups, such as the broad O-H stretch of the boronic acid, C-O stretches of the ether and ester groups, and C-B bond vibrations.
Chromatography : High-Performance Liquid Chromatography (HPLC) is often used to assess the purity of the final product, separating it from starting materials and byproducts. Thin-layer chromatography (TLC) is used for routine monitoring of reaction progress.
Common impurities in boronic acid synthesis can include starting materials, deboronated byproducts (where the boronic acid group is replaced by a hydrogen atom), and the aforementioned boroxine anhydrides. Purification is typically achieved by recrystallization or column chromatography on silica gel.
| Analytical Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | Structural elucidation of proton framework | Signals for aromatic protons, quartet and triplet for the ethoxy group, and a broad singlet for the B(OH)₂ protons. |
| ¹³C NMR | Identification of carbon skeleton | Distinct signals for aromatic carbons, ethoxy carbons, and the carbon attached to boron. |
| ¹¹B NMR | Confirmation of boron presence and coordination | A broad signal in the range of δ 20-35 ppm. |
| HRMS | Determination of exact mass and formula | A molecular ion peak corresponding to the calculated exact mass of C₈H₁₁BO₃. |
| HPLC | Purity assessment | A major peak corresponding to the desired product with minimal impurity peaks. |
Catalysis and Reaction Mechanisms Involving 3 Ethoxyphenylboronic Acid
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. wwjmrd.comtcichemicals.com This palladium-catalyzed reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate. youtube.comorganic-chemistry.org 3-Ethoxyphenylboronic acid serves as a key reactant in these transformations, providing the 3-ethoxyphenyl moiety for the construction of more complex molecular architectures.
In the Suzuki-Miyaura coupling, this compound functions as the organoboron nucleophile. nih.govnih.gov The reaction joins the 3-ethoxyphenyl group from the boronic acid to the organic group of the halide or triflate, forming a new carbon-carbon single bond. libretexts.org This process is integral to the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and functional materials. tcichemicals.com The reaction is valued for its mild conditions, the stability and low toxicity of the boronic acid, and its compatibility with a wide range of functional groups. wwjmrd.comnih.gov
The general scheme for the Suzuki-Miyaura coupling reaction is as follows:
Ar-X + Ar'-B(OH)₂ → Ar-Ar' + X-B(OH)₂
Where:
Ar-X represents the organic halide (X = I, Br, Cl) or triflate.
Ar'-B(OH)₂ is the boronic acid, in this case, this compound.
Ar-Ar' is the resulting biaryl product.
The catalytic cycle of this reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. wwjmrd.comlibretexts.org
The transmetalation step, where the organic group is transferred from boron to the palladium center, is a critical and complex part of the catalytic cycle. illinois.eduillinois.edu Two primary mechanistic pathways have been proposed and extensively studied: the boronate pathway and the oxo-palladium pathway. rsc.orgacs.org The operative pathway is often dependent on the specific reaction conditions, including the base, solvent, and ligands used. researchgate.netresearchgate.net
In the boronate pathway, the base reacts with the boronic acid to form a more nucleophilic boronate species. acs.orgresearchgate.net This "ate" complex, [ArB(OH)₃]⁻, is then proposed to react with the arylpalladium(II) halide complex, which is formed after the initial oxidative addition step. nih.gov The transfer of the aryl group from the boronate to the palladium center occurs, displacing the halide and forming a diarylpalladium(II) intermediate. acs.org
Key Steps in the Boronate Pathway:
Activation of Boronic Acid: The base (e.g., OH⁻) attacks the Lewis acidic boron atom of the this compound to form a tetracoordinate boronate.
Transmetalation: The activated boronate transfers the 3-ethoxyphenyl group to the palladium(II) center of the arylpalladium halide complex. nih.gov
Early studies by Suzuki and Miyaura investigated this pathway, though initial experiments with preformed lithium tetraalkylborates gave low yields, leading to questions about its general applicability. rsc.org However, subsequent research has provided substantial evidence for the viability of the boronate pathway under various conditions. nih.govrsc.org
The oxo-palladium pathway proposes that the base first reacts with the arylpalladium(II) halide complex to form a more reactive arylpalladium(II) hydroxide or alkoxide complex. acs.orgnih.gov This palladium-oxo species then reacts with the neutral boronic acid. nih.gov The Lewis acidic boronic acid coordinates to the oxygen of the palladium complex, facilitating the transfer of the aryl group from boron to palladium. nih.gov
Key Steps in the Oxo-Palladium Pathway:
Formation of Palladium-Hydroxide: The base replaces the halide on the arylpalladium(II) complex to generate an arylpalladium(II) hydroxide. acs.org
Reaction with Boronic Acid: The neutral this compound reacts with the palladium-hydroxide complex, leading to the transmetalation step. nih.gov
Kinetic studies have shown that the reaction between an isolated arylpalladium hydroxo complex and a boronic acid is significantly faster than the reaction between an arylpalladium halide complex and a trihydroxyborate, suggesting the oxo-palladium pathway may be dominant under certain conditions, particularly with weaker bases and aqueous solvent mixtures. nih.govrsc.org
Many Suzuki-Miyaura reactions are conducted in biphasic solvent systems, typically consisting of an organic solvent and an aqueous phase containing the inorganic base. researchgate.netrsc.org The kinetics of the reaction in such media are complex, as the reactants and catalyst may be partitioned between the two phases.
Recent studies have shown that the use of phase-transfer catalysts (PTCs) can significantly enhance the reaction rate in biphasic systems. researchgate.netdntb.gov.ua This rate enhancement is attributed to a shift in the dominant transmetalation mechanism from the oxo-palladium pathway to the boronate pathway. researchgate.net The PTC facilitates the transport of the hydroxide ions from the aqueous phase to the organic phase, increasing the concentration of the boronate species and promoting the boronate pathway.
Furthermore, the proportion of the aqueous phase has been found to influence reaction rates. Contrary to common practice, increasing the water loading in biphasic settings can lead to significant rate enhancements. researchgate.net
The choice of catalyst system is crucial for the success of the Suzuki-Miyaura coupling reaction. A typical catalyst system consists of a palladium precursor and a supporting ligand.
Palladium Precursors: Commonly used palladium precursors include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). libretexts.orgyoutube.com These precursors generate the active Pd(0) catalyst in situ. yonedalabs.com
Ligands: Ligands play a critical role in stabilizing the palladium catalyst, enhancing its reactivity, and influencing the reaction scope. For couplings involving arylboronic acids like this compound, phosphine ligands are widely employed. harvard.edu Bulky and electron-rich phosphines have been shown to be particularly effective, especially for coupling less reactive aryl chlorides. nih.gov
Examples of effective ligands include:
Triphenylphosphine (PPh₃) youtube.com
Tri-tert-butylphosphine (P(t-Bu)₃) organic-chemistry.org
Tricyclohexylphosphine (PCy₃) organic-chemistry.org
Buchwald-type biaryl phosphine ligands, such as SPhos and XPhos, are highly effective for a broad range of substrates. nih.govresearchgate.net
Specialized Catalyst Systems:
PEPPSI-type catalysts (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) have been developed and show good yields in the coupling of aryl chlorides with phenylboronic acid. mdpi.com
Palladium nanoparticles supported on materials like nitrogen-doped graphene have been utilized as recyclable and efficient catalysts. mdpi.comresearchgate.net
Palladium supported on titanium dioxide (Pd/TiO₂) has demonstrated good catalytic activity for ligand-free Suzuki-Miyaura reactions. mdpi.com
The selection of the optimal catalyst system depends on the specific substrates being coupled, with different systems showing varying levels of activity and selectivity. researchgate.netnih.gov For instance, XPhos precatalysts have proven effective for couplings involving thienylboronic acids. researchgate.net
Side Reactions and Mitigations in Suzuki-Miyaura Coupling
Copper-Mediated Arylation Reactions
Beyond palladium catalysis, this compound can also serve as an arylating agent in copper-mediated reactions, often referred to as Chan-Lam or Chan-Evans-Lam coupling. These reactions are powerful methods for forming carbon-heteroatom bonds, such as C-N, C-O, and C-S. researchgate.netnih.gov Unlike the Suzuki reaction, which forms C-C bonds, copper-mediated arylations couple the boronic acid with nucleophiles like amines, phenols, and thiols.
These reactions typically use a copper(II) salt, such as copper(II) acetate, often at room temperature and open to the air. researchgate.netresearchgate.net The reaction is believed to proceed through a mechanism involving the formation of a copper-nucleophile complex, followed by transmetalation with the arylboronic acid and subsequent reductive elimination to yield the arylated product. The presence of the ethoxy group on the phenyl ring of this compound makes it an effective coupling partner in these transformations, allowing for the synthesis of a variety of 3-ethoxyphenyl ethers, anilines, and thioethers. mdpi.combeilstein-journals.org
N-Arylation Applications
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, pivotal in the creation of pharmaceuticals, agrochemicals, and materials. This compound serves as a valuable reagent in N-arylation reactions, primarily through copper-catalyzed Chan-Lam coupling and palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orgacsgcipr.org These methods provide efficient pathways to synthesize aryl amines and other N-arylated compounds.
The Chan-Lam coupling reaction is a versatile method for forming aryl carbon-heteroatom bonds through an oxidative coupling of boronic acids with N-H containing compounds, such as amines, amides, and imides. organic-chemistry.org This reaction is typically catalyzed by copper salts, like copper(II) acetate, and can often be performed under mild conditions at room temperature and open to the air. organic-chemistry.orgrsc.org The reaction mechanism is believed to involve the formation of a copper(II) complex which undergoes transmetalation with the boronic acid. Subsequent reductive elimination from a copper(III) intermediate yields the N-arylated product. organic-chemistry.org For instance, the coupling of anilines with substituted phenylboronic acids, such as p-ethoxyphenylboronic acid, proceeds smoothly and demonstrates the utility of these reagents in forming diarylamines. acs.org
The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction for C-N bond formation. wikipedia.orgorganic-chemistry.org This reaction typically couples aryl halides or triflates with amines. wikipedia.org However, variations using arylboronic acids have been developed. The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation to form a palladium-amido complex. Reductive elimination then furnishes the N-arylated product and regenerates the Pd(0) catalyst. wikipedia.org The choice of ligands, often bulky, electron-rich phosphines, is crucial for the efficiency of the reaction. organic-chemistry.org
Table 1: Comparison of N-Arylation Methodologies Applicable to this compound This table presents generalized conditions for Chan-Lam and Buchwald-Hartwig reactions, where substituted arylboronic acids like this compound are viable substrates.
| Reaction Type | Typical Catalyst | Typical Base | Typical Solvent | General Conditions |
|---|---|---|---|---|
| Chan-Lam Coupling | Cu(OAc)₂ | Pyridine or Et₃N | CH₂Cl₂ or THF | Room temperature, Air |
| Buchwald-Hartwig Amination | Pd(OAc)₂ or Pd₂(dba)₃ with phosphine ligand | NaOt-Bu or K₃PO₄ | Toluene or Dioxane | Elevated temperature, Inert atmosphere |
O-Arylation Applications
The synthesis of diaryl ethers is of significant interest due to their presence in numerous natural products and pharmacologically active molecules. nih.gov this compound is an effective arylating agent for the formation of C-O bonds through copper-catalyzed reactions, including the Chan-Lam and Ullmann-type couplings. nih.govorganic-chemistry.org
The Chan-Lam O-arylation allows for the coupling of boronic acids with phenols and alcohols under mild, aerobic conditions, typically using a copper(II) catalyst. nih.govnih.gov This method is advantageous as it avoids the harsh conditions of classical methods. The reaction has been successfully applied to the O-arylation of sensitive substrates like protected serine and threonine derivatives, demonstrating its broad functional group tolerance. nih.gov The use of this compound in such a reaction would lead to the formation of a 3-ethoxyphenyl ether derivative.
The Ullmann condensation is a classical method for forming diaryl ethers, traditionally requiring stoichiometric copper and high temperatures. nih.govorganic-chemistry.org Modern Ullmann-type reactions have been developed that are catalytic in copper and proceed under milder conditions. arkat-usa.org These improved protocols often involve the use of ligands to facilitate the catalytic cycle. While the classic Ullmann reaction couples an aryl halide with a phenoxide, variations using boronic acids have become a valuable alternative, expanding the scope and accessibility of diaryl ether synthesis. scispace.com
Table 2: O-Arylation of Phenols with Arylboronic Acids This table shows representative conditions for the copper-catalyzed O-arylation of phenols, a reaction suitable for this compound.
| Reaction Type | Catalyst | Ligand (if any) | Base | Solvent | Temperature |
|---|---|---|---|---|---|
| Chan-Lam O-Arylation | Cu(OAc)₂ | Pyridine | Et₃N | CH₂Cl₂ | Room Temperature |
| Ullmann-type O-Arylation | CuI | Picolinic acid or Phenanthroline | K₃PO₄ or Cs₂CO₃ | DMSO or Toluene | 80-110 °C |
Other Coupling and Functionalization Reactions
Cyanation for Aromatic and Vinyl Nitriles Synthesis
Aromatic nitriles are important synthetic intermediates that can be converted into various functional groups, including amines, amides, and carboxylic acids. semanticscholar.org A modern and effective method for their synthesis is the deborylative cyanation of arylboronic acids. semanticscholar.org this compound, as an electron-rich arylboronic acid, is a suitable substrate for these transformations.
This reaction is typically mediated by a copper catalyst, such as copper(I) cyanide or copper(I) iodide, and can utilize various cyanide sources like trimethylsilyl (B98337) cyanide (TMSCN). nih.govresearchgate.net The proposed mechanism involves the formation of a copper(I)-cyanide complex, which then undergoes transmetalation with the arylboronic acid. The resulting aryl-copper(III) intermediate undergoes reductive elimination to yield the aromatic nitrile and regenerate the active copper(I) species. nih.gov These methods are advantageous as they often proceed under relatively mild conditions and tolerate a wide range of functional groups. semanticscholar.org
Microwave-Assisted Palladium-Catalyzed Arylation of Resin-Supported Pyrazinones
Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govmdpi.com The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is particularly amenable to microwave irradiation and is widely used for the synthesis of biaryl compounds and the functionalization of heterocycles. nih.govsemanticscholar.org
While a specific study on the arylation of resin-supported pyrazinones with this compound is not detailed, the arylation of similar heterocyclic cores, such as pyrazolo[1,5-a]pyrimidin-5(4H)-one, has been successfully achieved under microwave conditions. nih.gov In these reactions, a halogenated heterocycle is coupled with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or XPhosPdG2) and a base. nih.govsemanticscholar.org The use of a solid support, such as a resin, facilitates product purification in combinatorial and high-throughput synthesis. Given the broad substrate scope of the Suzuki reaction, coupling this compound with a resin-supported bromo- or chloro-pyrazinone is a highly feasible synthetic strategy. mdpi.com
Table 3: Microwave-Assisted Suzuki Coupling of Halogenated Heterocycles This table provides typical conditions for microwave-assisted Suzuki reactions, illustrating the approach for coupling arylboronic acids like this compound with heterocyclic scaffolds.
| Heterocycle Type | Catalyst System | Base | Solvent | Microwave Conditions |
|---|---|---|---|---|
| Dichloropyrimidines | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 120 °C, 15 min |
| Bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one | XPhosPdG2 / XPhos | K₂CO₃ | Dioxane/H₂O | 120 °C, 40 min |
Stadler-Ziegler Arylation of Thiosugars
The Stadler-Ziegler reaction is a classic method for the synthesis of aryl sulfides, which proceeds via the reaction of an aryl diazonium salt with a thiol. nih.gov This process generates an aryl radical that is trapped by the sulfur nucleophile. nih.gov However, the direct arylation of thiols, including thiosugars, using arylboronic acids does not follow the Stadler-Ziegler mechanism. Instead, this transformation is achieved through a copper-catalyzed Chan-Lam-type S-arylation. organic-chemistry.orgnih.gov
The Chan-Lam S-arylation provides a mild and efficient route to aryl sulfides and thioglycosides from arylboronic acids and thiols. nih.gov The reaction is typically catalyzed by a copper salt, such as CuSO₄, often in the presence of a ligand like 1,10-phenanthroline, and uses air (oxygen) as the oxidant. organic-chemistry.orgnih.gov This methodology has been successfully applied to a wide range of thiols and arylboronic acids, offering a significant advantage over traditional methods that may require harsher conditions or less stable arylating agents. organic-chemistry.org The coupling of this compound with a thiosugar under these conditions would yield the corresponding 1-S-(3-ethoxyphenyl)thioglycoside.
Lewis Acid Catalysis with Boronic Acids
Boronic acids possess an empty p-orbital on the boron atom, which allows them to function as Lewis acids by accepting a pair of electrons. researchgate.net While many applications of boronic acids involve their role as a nucleophilic partner in cross-coupling reactions, their inherent Lewis acidity is also utilized in catalysis. rsc.orgrsc.org
Metal-Free Lewis Acid Catalysis Considerations
There is no available research in the searched scientific literature that specifically discusses the use of this compound as a metal-free Lewis acid catalyst. General principles of boronic acid catalysis involve the activation of substrates through the empty p-orbital on the boron atom, but specific studies, data, or reaction mechanisms for this compound in this role are not documented.
Frustrated Lewis Pairs (FLPs) in Catalysis
No studies have been found that detail the incorporation of this compound as the Lewis acid component in a Frustrated Lewis Pair. The concept of FLPs relies on the steric hindrance between a Lewis acid and a Lewis base, which prevents the formation of a classical adduct and allows for the activation of small molecules. While various boranes have been successfully employed in FLP chemistry, the participation of this compound in such systems has not been reported in the reviewed literature.
Applications of 3 Ethoxyphenylboronic Acid in Medicinal Chemistry and Biological Studies
Synthesis of Biologically Active Molecules
The 3-ethoxyphenyl group introduced by this boronic acid can significantly influence a molecule's potency, selectivity, and pharmacokinetic profile. Its utility is demonstrated in the synthesis of several classes of biologically active compounds.
The enzyme Isoprenylcysteine Carboxyl Methyltransferase (Icmt) is a key target in cancer research as it catalyzes the final step in the post-translational modification of Ras proteins, which are frequently hyperactivated in tumors. Inhibition of Icmt can disrupt Ras signaling pathways, leading to antiproliferative effects.
Indole-based compounds have been identified as a promising scaffold for Icmt inhibitors. The prototypical inhibitor, cysmethynil, features a 5-m-tolyl group. Research into modifying this structure to improve potency and drug-like properties has led to the synthesis of various 5-aryl indole derivatives. nih.gov The synthesis of these analogs typically involves a Suzuki coupling reaction between a 5-bromoindole intermediate and an appropriate arylboronic acid.
While direct synthesis using 3-ethoxyphenylboronic acid is a logical step in SAR studies, a closely related analog, N,N-diethyl-2-(5-(3-methoxyphenyl)-1-octyl-1H-indol-3-yl)acetamide , has been synthesized and evaluated. nih.gov This compound demonstrated significant inhibitory activity against Icmt, highlighting the importance of the alkoxy-substituted phenyl ring at the 5-position of the indole core for biological activity. nih.gov The synthesis of the corresponding 3-ethoxy analog via the same synthetic route is a clear next step in the optimization of this class of inhibitors.
| Compound | IC₅₀ for Icmt Inhibition (µM) | IC₅₀ for Cell Viability (µM) |
|---|---|---|
| N,N-diethyl-2-(5-(3-methoxyphenyl)-1-octyl-1H-indol-3-yl)acetamide nih.gov | >50 | >50 |
Nonsteroidal glucocorticoid receptor (GR) modulators are sought after for their potential to separate the anti-inflammatory effects (transrepression) from the metabolic side effects (transactivation) associated with classic steroidal agonists. The 5-arylindazole scaffold has been identified as a promising starting point for the development of such dissociated GR ligands. mdpi.com
Structure-guided design and optimization of this class of compounds frequently employ Suzuki cross-coupling to introduce diverse aryl groups at the 5-position of the indazole core. This allows for a systematic exploration of the binding pocket of the GR ligand-binding domain. While the use of a wide variety of arylboronic acids is central to this synthetic strategy, specific examples detailing the use of this compound in the synthesis of these GR modulators were not prominently featured in the reviewed literature.
Combretastatin A-4 (CA-4) is a potent natural product that inhibits cancer cell proliferation by binding to the colchicine site on tubulin and disrupting microtubule dynamics. A key structural feature of CA-4 is its cis-stilbene bridge, which is conformationally flexible. Medicinal chemistry efforts have focused on replacing this bridge with heterocyclic rings to create "cis-restricted" analogs with improved stability and pharmacological profiles.
The 1,5-disubstituted 1,2,4-triazole ring serves as an effective scaffold for this purpose. The synthesis of these diaryl-1,2,4-triazoles is achieved through a multi-step process where a key step is the Suzuki-Miyaura coupling of a 5-bromo-1-aryl-1,2,4-triazole intermediate with a second arylboronic acid. nih.gov This methodology allows for the introduction of various substitution patterns on both aryl rings. A study on these analogs reported the synthesis of a regio-analogue, 1-(3,4,5-trimethoxy-phenyl)-3-(4-ethoxyphenyl)-1,2,4-triazole , demonstrating the utility of ethoxy-substituted phenylboronic acids in generating potent compounds in this class. researchgate.net These compounds have been shown to arrest cells in the G2/M phase of the cell cycle and induce apoptosis. nih.govresearchgate.net
| Compound Class | Reported Activity |
|---|---|
| 1,5-Diaryl-1,2,4-triazoles nih.gov | Potent antiproliferative activity, with some analogs showing GI₅₀ values in the nanomolar range against a panel of human cancer cell lines. |
The pyrazole ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. nih.gov The synthesis of aryl-substituted pyrazoles is a common strategy for generating novel bioactive compounds. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki reaction, are standard methods for creating C-C bonds between a halogenated pyrazole core and an arylboronic acid. mdpi.com this compound serves as a readily available reagent for introducing the 3-ethoxyphenyl moiety, allowing for the generation of libraries of compounds for screening against various biological targets.
Acridine derivatives are known for their ability to intercalate DNA and have been developed as antibacterial and anticancer agents. nih.gov While synthetic routes to functionalized acridines are well-established, the specific use of this compound in Suzuki coupling reactions to produce novel acridine derivatives is not extensively documented in the surveyed scientific literature.
The pyrazolo[4,3-e] nih.govmdpi.comnih.govtriazine heterocyclic system is a scaffold of significant interest due to the broad biological activities of its derivatives, particularly as anticancer agents. nih.gov These compounds have been shown to inhibit various protein kinases and carbonic anhydrases that are crucial for tumor growth and survival. nih.gov
The synthesis of functionalized pyrazolotriazines often involves the Suzuki-Miyaura coupling to introduce aryl substituents. A key review details the synthesis of sulfonamide derivatives where a crucial step is the coupling of a halogenated precursor with an ethoxyphenylboronic acid. nih.gov Specifically, the synthesis utilized 2-ethoxyphenylboronic acid to create a series of compounds that were subsequently tested for their biological activity. nih.gov This successful synthesis strongly suggests that this compound can be used in an analogous manner to generate regioisomers with potentially distinct pharmacological profiles.
Derivatives of the pyrazolo[4,3-e] nih.govmdpi.comnih.govtriazine scaffold have demonstrated potent cytotoxic activity against a range of human cancer cell lines. Their mechanism of action is often multifactorial, involving the inhibition of key enzymes like cyclin-dependent kinases (CDKs) and carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. nih.gov The addition of a sulfonamide group to the core structure has been shown to enhance this activity. nih.gov Fused tricyclic systems, such as pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govmdpi.comnih.govtriazines, have shown particularly strong cytotoxic and genotoxic potential. mdpi.com
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Derivative 3b mdpi.com | MCF-7 (Breast) | 0.23 ± 0.01 |
| MDA-MB-231 (Breast) | 0.18 ± 0.02 | |
| MM131 mdpi.com | HeLa (Cervical) | 0.17 ± 0.01 |
| HCT 116 (Colon) | 0.23 ± 0.03 | |
| PC-3 (Prostate) | 0.22 ± 0.01 | |
| BxPC-3 (Pancreatic) | 0.20 ± 0.02 |
Pyrazolo[4,3-e][5][9][14]triazine Derivatives
Enzyme Inhibition
While direct studies focusing solely on the enzyme inhibitory properties of this compound are not extensively documented in publicly available research, its role as a crucial chemical building block in the synthesis of potent enzyme inhibitors is well-established. The 3-ethoxyphenyl group is a common feature in the design of various targeted inhibitors, where it is incorporated into larger molecules to interact with enzyme active sites. Research in medicinal chemistry has utilized this compound in the development of inhibitors for several enzyme classes, including kinases and hydrolases.
Detailed research findings indicate that derivatives synthesized using this compound exhibit significant inhibitory activity. For instance, in the development of selective inhibitors for Fibroblast Growth Factor Receptor (FGFR) kinases, this compound is used as a reagent in Suzuki coupling reactions to create more complex molecules. acs.orgacs.org One such derivative, a compound identified as Compound 19 , demonstrated noteworthy potency against multiple FGFR isoforms. acs.orgacs.org This compound incorporates the 3-ethoxyphenyl moiety, which contributes to its binding affinity within the ATP-binding pocket of the kinase. acs.org
Similarly, this compound has been employed in the synthesis of inhibitors targeting Notum, a Wnt-deactivating enzyme. acs.orgnih.gov In these studies, the 3-ethoxyphenyl group is part of the final inhibitor structure, which has been optimized from initial fragment hits to achieve high potency. acs.org The synthesis of these inhibitors often involves a copper(I)-catalyzed azide-alkyne cycloaddition followed by coupling with the boronic acid. acs.org
Furthermore, this compound was used as a starting material in the synthesis of a series of bicyclic substituted hydroxyphenylmethanones designed as inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). sci-hub.se The resulting compounds, which incorporated the 3-ethoxyphenyl structural component, were evaluated for their inhibitory activity against the target enzyme. sci-hub.se
A computational study also predicted the potential for this compound to act as an enzyme inhibitor, assigning it a theoretical bioactivity score. chemrxiv.org This theoretical model assesses the likelihood of a molecule to engage with biological targets, including enzymes. chemrxiv.org
The inhibitory activities of representative compounds synthesized using this compound are summarized in the table below. It is important to note that these values represent the activity of the final, more complex molecules, and not of this compound itself.
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound 19 | FGFR1 | 0.46 |
| Compound 19 | FGFR2 | 0.14 |
| Compound 19 | FGFR3 | 2.2 |
| Compound | Parameter | Value |
|---|---|---|
| This compound | Theoretical Enzyme Inhibitor Score | -1.77 |
Computational and Theoretical Investigations of 3 Ethoxyphenylboronic Acid
Quantum Chemical Computation Techniques
Quantum chemical computation serves as a powerful tool for elucidating the intricate electronic and structural properties of molecules. These theoretical methods allow for the detailed characterization of compounds like 3-Ethoxyphenylboronic acid, providing insights that complement and guide experimental findings. By solving approximations of the Schrödinger equation, these techniques can predict molecular geometries, vibrational frequencies, electronic transitions, and various other physicochemical properties. Among the most widely used approaches are ab initio Hartree-Fock (HF) methods and, more prominently, Density Functional Theory (DFT), which offers a balance of computational cost and accuracy for many molecular systems. These computational studies are fundamental in understanding molecular stability, reactivity, and spectroscopic behavior from first principles.
Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry for investigating the properties of phenylboronic acid derivatives. This method is predicated on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. DFT calculations, often employing hybrid functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), have proven effective in predicting a wide range of molecular properties with high accuracy. For this compound, DFT is utilized to explore its conformational landscape, analyze its molecular orbitals, predict its vibrational and NMR spectra, and visualize its electrostatic potential.
The three-dimensional structure of this compound is not rigid; it can exist in various spatial arrangements, or conformations, due to the rotation around its single bonds, primarily the C-B and C-O bonds. Conformational analysis using DFT is performed to identify the possible stable conformers and to determine their relative energies.
The process involves:
Geometry Optimization: The starting structure of each potential conformer is optimized to find the geometry that corresponds to a local minimum on the potential energy surface. This ensures that all forces on the atoms are negligible.
Energy Calculation: The total electronic energy of each optimized conformer is calculated. The conformer with the lowest energy is identified as the ground-state or the most stable conformation.
Frequency Analysis: A vibrational frequency calculation is typically performed to confirm that the optimized structure is a true minimum (no imaginary frequencies) rather than a transition state.
For phenylboronic acids, the relative orientation of the boronic acid group [-B(OH)₂] with respect to the phenyl ring is a key determinant of conformational stability. Different orientations can lead to variations in steric hindrance and intramolecular interactions, resulting in slight energy differences between conformers. Identifying the most stable conformer is crucial as its geometry is used for subsequent calculations of other molecular properties.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter.
For this compound, the HOMO-LUMO energy gap has been calculated as 5.15 eV. researchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
Theoretical calculations reveal specific localizations for these orbitals:
HOMO orbitals are predominantly localized on the ethoxy and phenyl groups. researchgate.net These regions are electron-rich and are the likely sites for electrophilic attack.
LUMO orbitals are mainly localized on the boronic acid group. researchgate.net This region is electron-deficient and represents the probable site for nucleophilic attack.
The energies of these frontier orbitals are also used to calculate various global reactivity descriptors, which quantify different aspects of the molecule's reactivity.
| Parameter | Symbol | Value (eV) |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.38 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.23 |
| HOMO-LUMO Energy Gap | ΔE | 5.15 |
| Ionization Potential | I | 6.38 |
| Electron Affinity | A | 1.23 |
| Global Hardness | η | 2.58 |
| Global Softness | S | 0.19 |
| Chemical Potential | μ | -3.81 |
| Global Electronegativity | χ | 3.81 |
| Global Electrophilicity Index | ω | 2.80 |
Theoretical vibrational analysis is a powerful method for interpreting and assigning experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra. By using DFT, the vibrational frequencies and their corresponding intensities for this compound can be calculated. nih.govnih.govresearchgate.net
The computational process involves calculating the second derivatives of the energy with respect to the atomic positions for the optimized molecular geometry. The resulting vibrational modes are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the theoretical model, leading to better agreement with experimental data. nih.gov A detailed assignment of the spectral bands is achieved through Potential Energy Distribution (PED) analysis, which describes the contribution of each internal coordinate (like bond stretching or angle bending) to a specific vibrational mode. nih.govnih.gov This allows for a confident assignment of characteristic vibrations of the phenyl ring, the ethoxy group, and the boronic acid moiety.
Computational methods are widely used to predict the Nuclear Magnetic Resonance (NMR) spectra of molecules, which serves as a crucial tool for structure elucidation. The Gauge-Invariant Atomic Orbital (GIAO) method, implemented within the DFT framework, is the most common approach for calculating the NMR chemical shifts (¹H and ¹³C) of organic compounds. nih.govnih.govresearchgate.netnih.gov
The GIAO method calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. These theoretical values are then converted into chemical shifts by referencing them against the calculated shielding of a standard compound, such as Tetramethylsilane (TMS). Calculations are often performed considering the solvent effects, as chemical shifts can be sensitive to the molecular environment. nih.gov The predicted spectra for this compound can be compared with experimental data to confirm the assignments of proton and carbon signals and to validate the computed ground-state structure. For similar phenylboronic acid derivatives, the GIAO method has shown good agreement with experimental results. nih.gov
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP is calculated from the total electron density obtained through DFT and is mapped onto the molecular surface. researchgate.netymerdigital.com
The map uses a color scale to represent the electrostatic potential:
Red and Yellow: Indicate regions of negative potential, which are electron-rich. These areas are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen. researchgate.netpreprints.org
Blue: Indicates regions of positive potential, which are electron-deficient. These areas are prone to nucleophilic attack and are typically found around hydrogen atoms, especially those bonded to electronegative atoms. researchgate.netpreprints.org
Green: Represents regions of neutral or near-zero potential. researchgate.net
For this compound, the MEP map would be expected to show significant negative potential (red/yellow) around the oxygen atoms of both the boronic acid and the ethoxy groups, highlighting these as the primary sites for interaction with electrophiles. Conversely, the hydrogen atoms of the hydroxyl groups in the boronic acid moiety would exhibit a strong positive potential (blue), identifying them as the most likely sites for nucleophilic interaction. preprints.org
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a chemically intuitive picture of bonding. wikipedia.org In this approach, the complex many-electron wavefunction of a molecule is translated into a localized Lewis-like structure with bonding and lone pair orbitals. The analysis of donor-acceptor interactions within the NBO framework offers quantitative insights into hyperconjugative and steric effects.
For arylboronic acids like this compound, NBO analysis can elucidate the electronic interactions between the phenyl ring, the boronic acid group, and the ethoxy substituent. The key interactions to consider are the delocalization of electron density from the oxygen lone pairs of the ethoxy group and the hydroxyl groups of the boronic acid into the aromatic system, as well as the influence of the electron-withdrawing boronic acid group on the phenyl ring.
A central aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). This value represents the stabilization energy resulting from the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. In the case of this compound, significant donor-acceptor interactions would be expected between the lone pairs of the oxygen atoms and the antibonding orbitals of the phenyl ring and the boron-carbon bond.
The following table illustrates typical donor-acceptor interactions that would be analyzed in an NBO study of this compound:
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) (Hypothetical) |
| LP (O) of ethoxy group | π* (C-C) of phenyl ring | > 5.0 |
| LP (O) of hydroxyl group | p (B) | > 20.0 |
| π (C-C) of phenyl ring | p (B) | > 10.0 |
Note: The E(2) values are hypothetical and serve to illustrate the expected interactions.
Fukui Function Analysis
The Fukui function is a concept derived from density functional theory (DFT) that helps in predicting the reactivity of different sites within a molecule. wikipedia.org It describes the change in electron density at a particular point in a molecule when an electron is added or removed. scm.com Consequently, it can identify the most probable sites for nucleophilic and electrophilic attack.
The Fukui function, f(r), is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. In practice, three types of Fukui functions are used to characterize local reactivity:
f+(r): for nucleophilic attack (addition of an electron)
f-(r): for electrophilic attack (removal of an electron)
f0(r): for radical attack
For this compound, Fukui function analysis would be instrumental in predicting its reactivity in various chemical reactions. The boronic acid group is known to be a key functional group in Suzuki-Miyaura cross-coupling reactions, and understanding its reactivity through Fukui functions can provide valuable information.
The boron atom in boronic acids is electron-deficient and is expected to be a primary site for nucleophilic attack. Therefore, the f+(r) function would likely have a high value on the boron atom. Conversely, the electron-rich phenyl ring, particularly the positions ortho and para to the electron-donating ethoxy group, would be susceptible to electrophilic attack, as indicated by the f-(r) function.
A condensed Fukui function analysis, where the reactivity is condensed to individual atoms, can provide a quantitative measure of the reactivity of each atomic site. While specific calculations for this compound are not available, a hypothetical condensed Fukui function analysis is presented in the table below to illustrate the expected trends.
| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |
| B | High | Low |
| C (ipso to B) | Low | Low |
| C (ortho to ethoxy) | Low | High |
| C (para to ethoxy) | Low | High |
Modeling of Intermolecular Interactions
The solid-state structure and bulk properties of this compound are governed by a network of intermolecular interactions. Computational modeling is a valuable tool for understanding the nature and strength of these interactions, which include hydrogen bonding, van der Waals forces, electrostatic interactions, and π-stacking.
Hydrogen Bonding Networks
The boronic acid group, with its two hydroxyl groups, is a potent hydrogen bond donor and acceptor. In the solid state, arylboronic acids typically form extensive hydrogen-bonding networks. rsc.org The most common motif is the formation of dimeric structures through hydrogen bonds between the boronic acid groups of two molecules. These dimers can then further self-assemble into larger supramolecular structures.
Computational studies on similar molecules, such as 1,3-phenylenediboronic acid, have shown that hydrogen-bonded dimers with a syn-anti conformation of the hydroxyl groups can form ribbon-like motifs in the crystal structure. researchgate.net In this compound, the ethoxy group can also participate in weaker C-H···O hydrogen bonds, further stabilizing the crystal packing.
Van der Waals and Electrostatic Interactions
Van der Waals and electrostatic interactions are also crucial in determining the packing of this compound molecules in the solid state. rsc.orgresearchgate.net The ethoxy group, being relatively nonpolar, will primarily engage in van der Waals interactions with neighboring molecules.
π-Stacking Interactions
Theoretical studies on substituted pyridinium ions have shown that the strength of π-stacking interactions can be influenced by the presence of substituents on the aromatic ring. nih.gov The ethoxy group on this compound, being an electron-donating group, can influence the electron density of the phenyl ring and thus modulate the strength and geometry of the π-stacking interactions.
Theoretical Studies on Diol Recognition and Binding Affinity
Boronic acids are well-known for their ability to reversibly bind with diols to form cyclic boronate esters. This property is the basis for their use in sensors for saccharides and other diol-containing compounds. Theoretical studies can provide valuable insights into the mechanism of diol recognition and the factors that govern the binding affinity.
The binding of a boronic acid with a diol is a complex process that is highly dependent on the pH of the solution. The boronic acid (trigonal, sp2 hybridized boron) is in equilibrium with its boronate form (tetrahedral, sp3 hybridized boron). It is the tetrahedral boronate that is believed to be the active species in diol binding.
Computational studies can be employed to model the reaction pathway of boronate ester formation and to calculate the binding energies of different diols with this compound. These studies can help in understanding the structure-reactivity relationships that govern the binding affinity. nih.gov For instance, the electronic properties of the phenyl ring, as influenced by the ethoxy substituent, can affect the Lewis acidity of the boron atom and, consequently, the stability of the boronate ester.
The following table presents experimental binding constants for different boronic acids with Alizarin Red S (ARS), a catechol dye, which serves as a model for diol binding. While data for this compound is not available, the data for related compounds illustrate the effect of substituents on the binding affinity.
| Boronic Acid | pKa | Binding Constant (K) with ARS (M⁻¹) |
| Phenylboronic acid | 8.8 | 1.6 x 10³ |
| 3-Acetamidophenylboronic acid | 9.2 | 1.1 x 10³ |
| 4-Formylphenylboronic acid | 7.8 | 3.1 x 10³ |
Data sourced from a study on structure-reactivity relationships in boronic acid-diol complexation. nih.gov
These experimental values, coupled with theoretical calculations, can lead to a more rational design of boronic acid-based sensors with improved selectivity and sensitivity for specific diols.
Solvent Effects on Conformational and Electronic Properties
A comprehensive review of scientific literature reveals a notable absence of specific computational and theoretical studies investigating the influence of solvents on the conformational and electronic properties of this compound. While computational methods such as Density Functional Theory (DFT) and Polarizable Continuum Models (PCM) are widely employed to understand solvent effects on various organic molecules, including other phenylboronic acid derivatives, dedicated research on this compound is not publicly available in the reviewed scientific databases.
Theoretical studies on related molecules, such as 2,3-dimethoxyphenylboronic acid and 4-carboxy-3-fluorophenylboronic acid, have explored how different solvent environments can influence molecular geometry, vibrational frequencies, and electronic characteristics like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap. These studies often reveal that the stability of different conformers and the electronic behavior of the molecule can be significantly affected by the polarity of the solvent.
For instance, research on other phenylboronic acids has shown that polar solvents can influence the orientation of the boronic acid group and affect properties such as the dipole moment. However, without specific studies on this compound, it is not possible to provide detailed research findings or data tables on how its conformational and electronic properties change in different solvent environments. Further computational research is needed to elucidate these specific interactions and their quantitative effects on this compound.
Materials Science Applications of 3 Ethoxyphenylboronic Acid
Development of Advanced Materials
Boronic acids are widely utilized in organic chemistry and serve as crucial intermediates in the creation of complex molecular architectures for advanced materials. netascientific.comcymitquimica.comwjpharmachem.com The 3-ethoxyphenylboronic acid moiety can be incorporated into larger structures to develop materials for specialized applications, such as in electronics and coatings. chemimpex.com The ability of boronic acids to facilitate carbon-carbon bond formation, primarily through Suzuki-Miyaura cross-coupling reactions, makes them invaluable tools for synthesizing these sophisticated materials with precision and efficiency. netascientific.comchemimpex.com The presence of the ethoxy group can influence the compound's reactivity, selectivity, and solubility, providing a means to fine-tune the properties of the resulting materials. netascientific.comcymitquimica.com
Polymers and Nanomaterials
The functionalization of polymers and nanomaterials with phenylboronic acid derivatives is a key strategy for creating "smart" materials that respond to specific chemical stimuli. researchgate.net Phenylboronic acid-containing polymers have demonstrated high thermodynamic and thermal stability. researchgate.net These materials are often designed to be responsive to changes in pH or the presence of diol-containing molecules, such as sugars. researchgate.netchemrxiv.org
This responsive behavior is based on the reversible formation of cyclic boronic esters between the boronic acid group and diols. researchgate.netchemrxiv.org This interaction has been widely exploited to construct:
Glucose-Responsive Nanoparticles: Polymeric nanoparticles, such as nanogels, micelles, and vesicles, functionalized with phenylboronic acid can alter their physical state (e.g., swelling or disassembly) in the presence of glucose. researchgate.net
Enhanced Material Properties: The incorporation of ethoxyphenylboronic acid into polymers and nanomaterials can enhance their properties for applications in electronics and coatings. chemimpex.com
Supramolecular Chemistry
Supramolecular chemistry, which focuses on molecular assemblies held together by non-covalent bonds, is a field where arylboronic acids have found significant use. researchgate.netyu.edu.jo The unique reactivity and hydrogen-bonding capabilities of the boronic acid group allow for the construction of ordered, multi-component systems. researchgate.netyu.edu.jo
Arylboronic acids possess the ability to form stable, hydrogen-bonded complexes. researchgate.net In the solid state, for instance, the parent compound phenylboronic acid forms dimeric units linked by a pair of O-H···O hydrogen bonds, which then further assemble into infinite layers. cdnsciencepub.com Beyond self-assembly, arylboronic acids can act as hydrogen-bond donors to form complexes with complementary acceptor molecules. researchgate.net Theoretical and experimental studies have explored the formation of DD•AA-type complexes, where the two hydroxyl groups of the boronic acid (the DD donor motif) interact with a partner molecule containing two hydrogen-bond acceptor sites (the AA motif). researchgate.net The stability of these complexes is influenced by the geometry of the association. researchgate.net
A defining feature of boronic acids that is highly valuable in materials science is their dynamic covalent reactivity. researchgate.net This allows them to form reversible covalent bonds, particularly with diols, to create boronic esters. An extension of this reactivity is the formation of tetraboronate derivatives, which has garnered interest for applications in supramolecular chemistry. researchgate.net This dynamic nature allows for the creation of self-healing materials and adaptable frameworks where the components can rearrange in response to external stimuli.
Chiral supramolecular polymers are advanced materials with helical structures that have potential applications in asymmetric catalysis and biological materials. rsc.orgcjps.org These systems can be constructed by using chiral monomeric units that transfer their point chirality to the larger supramolecular structure, resulting in a preferred helical twist (enantioenriched helices). rsc.org Alternatively, chirality can be induced in assemblies of achiral monomers by external chiral stimuli, such as a chiral solvent. rsc.orgmdpi.com While this compound is itself achiral, it can be used as a building block in such systems. Its incorporation into a polymer with other chiral monomers could allow for the transfer of asymmetry along the polymer backbone, contributing to the formation of complex and functional chiral architectures. rsc.org
Sensor Technology Development
The ability of boronic acids to form stable, reversible complexes with diols is the foundation for their widespread use in sensor technology. chemimpex.comcymitquimica.comchemrxiv.org This interaction is particularly effective for the detection of saccharides (sugars), which are rich in diol functionalities. researchgate.netchemrxiv.orgresearchgate.net
The development of sensors using this compound relies on the following principles:
Reversible Covalent Bonding: The boronic acid group reversibly binds with 1,2- or 1,3-diols on sugar molecules to form five- or six-membered cyclic boronic esters. researchgate.net
Signal Transduction: This binding event is typically coupled with a signaling mechanism, often a fluorescent probe. The formation of the boronic ester can alter the electronic properties of an attached fluorophore, leading to a detectable change in fluorescence intensity (a "turn-on" or "turn-off" response). rsc.org
Supramolecular Sensing Systems: For enhanced selectivity and solubility in aqueous environments, boronic acid derivatives can be incorporated into larger supramolecular complexes, such as those involving cyclodextrins, to create highly specific chemosensors for targets like D-glucose. rsc.org
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 90555-66-1 | sigmaaldrich.com |
| Molecular Formula | C₈H₁₁BO₃ | sigmaaldrich.com |
| Molecular Weight | 165.98 g/mol | sigmaaldrich.com |
| Appearance | Fibers | sigmaaldrich.com |
| Melting Point | 139-146 °C | sigmaaldrich.com |
| Impurities | <15% anhydride (B1165640) | sigmaaldrich.com |
Table 2: Summary of Research Findings in Materials Science
| Research Area | Key Finding | Reference(s) |
|---|---|---|
| Advanced Materials | Serves as a key building block for complex molecular architectures via cross-coupling reactions. | netascientific.comchemimpex.com |
| Polymers & Nanomaterials | Used to create glucose-responsive polymeric nanoparticles (micelles, nanogels) for smart material applications. | researchgate.net |
| Supramolecular Chemistry | Forms stable, hydrogen-bonded complexes (e.g., DD•AA type) with complementary molecules. | researchgate.net |
| Supramolecular Chemistry | Exhibits dynamic covalent reactivity, enabling the formation of tetraboronate derivatives for adaptable systems. | researchgate.net |
| Sensor Technology | Enables the detection of sugars through the reversible formation of cyclic boronic esters with diol groups. | researchgate.netchemrxiv.orgresearchgate.net |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Phenylboronic acid |
Carbohydrate Sensing
Boronic acids are recognized for their ability to reversibly bind with compounds containing diols (two hydroxyl groups), a structural feature common in saccharides. acs.org This interaction forms the basis of their application in carbohydrate sensing. acs.orgnih.gov The boronic acid group can form a cyclic boronate ester with the 1,2- or 1,3-diols found in sugars. nih.gov This binding event can be designed to produce a detectable signal, such as a change in fluorescence, making boronic acid derivatives valuable components in sensors for various carbohydrates, including glucose. acs.orgaip.org
While research often highlights the broader class of arylboronic acids, the fundamental mechanism applies to specific derivatives like this compound. aip.org The effectiveness of a particular boronic acid in a sensor system depends on factors like its binding affinity and the signaling mechanism employed. aip.org For instance, luminescent iridium(III) complexes incorporating boronic acid groups have been developed as potential sensors for carbohydrates, where binding to sugars like glucose and fructose (B13574) is confirmed through photoluminescence titration studies and mass spectrometry. kanto.co.jp The sensitivity and selectivity of these sensors can be tuned by altering the substituents on the phenyl ring of the boronic acid. aip.org
Colorimetric Sensor Arrays
Colorimetric sensor arrays are powerful analytical tools that mimic the mammalian sense of smell or taste by using a series of cross-responsive chemical indicators. borates.todaytcichemicals.com These arrays generate a unique pattern of color changes for each specific analyte, allowing for their identification and quantification. mdpi.com This technology is noted for its low cost and simple operation. borates.today
This compound has been identified as a potential receptor in the development of such arrays. borates.todaymyskinrecipes.com In one application, a colorimetric sensor array was designed to identify different types of Chinese teas. borates.today The method is based on an indicator displacement assay (IDA) where tea polyphenols, which contain catechol groups, displace a colored indicator that is pre-bound to a boronic acid receptor. myskinrecipes.com The reversible covalent bonding between phenylboronic acids and the catechol groups within polyphenols is a well-studied reaction that can have a high binding constant, ensuring a sensitive color response. myskinrecipes.com
The array is constructed by combining several different boronic acid receptors with multiple catechol-containing indicators in a multi-well plate. borates.todaymyskinrecipes.com The resulting color-change profile across the array is unique to the specific composition of polyphenols in a given tea sample, enabling the discrimination between teas of different categories, quality grades, and geographical origins. borates.todaymyskinrecipes.com
Table 1: Components of a Proposed Colorimetric Sensor Array for Tea Analysis
| Component Type | Examples | Role in Sensor Array |
| Arylboronic Acid Receptors | 3-Aminophenylboronic acid, Phenylboronic acid, 3-Nitrophenylboronic acid, This compound | Bind with tea polyphenols, causing the release of an indicator dye. The diversity of receptors creates cross-reactivity for a unique response pattern. borates.todaymyskinrecipes.com |
| Catechol-Containing Indicators | Alizarin Red S (ARS), Bromopyrogallol Red (BR), Pyrocatechol Violet (PV) | Provide the initial color and are displaced by the analyte, resulting in a measurable color change. borates.todaymyskinrecipes.com |
| Target Analytes (in tea) | Epicatechin (EC), Epigallocatechin (EGC), Epigallocatechin gallate (EGCG), Epicatechin gallate (ECG) | Displace the indicator from the receptor due to their catechol structures, generating the signal. borates.todaymyskinrecipes.com |
Detection of Specific Compounds
The principle of using boronic acids in sensor arrays extends to the detection of specific classes of compounds beyond general carbohydrates. A prime example is the detection of tea polyphenols, such as epicatechin (EC), epigallocatechin (EGC), and their gallate derivatives (EGCG and ECG). borates.todaymyskinrecipes.com These compounds are key to the quality and character of tea. borates.today
A colorimetric sensor array utilizing various phenylboronic acids as receptors can successfully discriminate between these polyphenols. myskinrecipes.com The system works because the binding affinities between the different polyphenols and the various arylboronic acid receptors are diverse. This cross-reactivity is crucial, as it ensures that each specific analyte produces a distinct composite response across the array's multiple sensor elements. borates.todaymyskinrecipes.com By analyzing the pattern of color changes using statistical methods like Hierarchical Cluster Analysis (HCA) and Partial Least Squares Discriminant Analysis (PLS-DA), the array can achieve accurate classification of polyphenols by type and concentration. borates.today this compound was among the arylboronic acids acquired for such research, indicating its role as a potential receptor in these specific detection systems. borates.todaymyskinrecipes.com
Applications in Electronics and Coatings
The unique electronic properties of boronic acids and their derivatives have made them candidates for use in materials science for electronics and coatings.
In electronics, boronic acid-based organic molecules are being explored for their potential to modify the properties of advanced materials. aip.org For example, research has shown that the electrical properties of graphene can be effectively manipulated by non-covalent doping with phenylboronic acid compounds. aip.org Theoretical calculations on this compound have determined its HOMO-LUMO energy gap, a key parameter in evaluating a molecule's potential for use in electronic devices. researchgate.net A closely related compound, 5-Bromo-3-ethoxyphenylboronic acid, is noted for its use in synthesizing organic electronic materials, including polymers and small molecules for applications in Organic Light-Emitting Diodes (OLEDs) and other optoelectronic devices. myskinrecipes.com
In the field of coatings, borates and boric acid—the parent inorganic compound to boronic acids—are used as multifunctional additives. borates.today They can impart flame retardancy, inhibit corrosion, and act as biocides. borates.todaybrenntag.com Borates are also used to create protective coatings on glass to prevent weathering and physical damage during transport, which can be easily washed off before use. google.com Boronic acids themselves are key to forming dynamic covalent bonds with diols, a mechanism used to create self-assembling hydrogel coatings. mdpi.comrsc.org These boronate ester-based networks can be applied to a variety of materials, creating functional films that can, for example, improve resistance to protein fouling, a significant benefit for biomedical applications. rsc.org
Analytical Methodologies for 3 Ethoxyphenylboronic Acid
Spectroscopic Techniques
Spectroscopy is a cornerstone in the structural elucidation of 3-Ethoxyphenylboronic acid, utilizing the interaction of electromagnetic radiation with the molecule to generate characteristic spectra.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom.
The ¹H NMR spectrum reveals distinct signals corresponding to the ethoxy and phenyl protons. The position of an NMR signal, or chemical shift, is influenced by the electronic environment surrounding the nucleus. conductscience.com Higher electron density shields a proton, shifting its signal upfield (lower ppm value), while nearby electron-withdrawing groups deshield a proton, shifting it downfield (higher ppm value). conductscience.com
For this compound, the ethoxy group's protons typically appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group due to spin-spin coupling. The aromatic protons on the benzene (B151609) ring produce a more complex pattern of signals in the downfield region. The protons of the boronic acid group, B(OH)₂, often appear as a broad singlet, and its position can vary depending on the solvent and concentration.
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The carbon attached to the boron atom is significantly affected, and its chemical shift is a key identifier. Experimental data for analogous compounds, such as 3-bromophenylboronic acid, have been thoroughly analyzed using these methods. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data is predicted based on typical values for similar phenylboronic acid derivatives.
| Nucleus | Atom Type | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | Ethyl (-OCH₂CH₃ ) | ~1.4 | Triplet |
| ¹H | Ethyl (-OCH₂ CH₃) | ~4.0 | Quartet |
| ¹H | Aromatic (Ar-H) | 7.0 - 7.8 | Multiplet |
| ¹H | Boronic Acid (-B(OH )₂) | 7.9 - 8.2 | Broad Singlet |
| ¹³C | Ethyl (-OCH₂CH₃ ) | ~15 | - |
| ¹³C | Ethyl (-O CH₂CH₃) | ~63 | - |
| ¹³C | Aromatic (Ar-C) | 115 - 140 | - |
| ¹³C | Aromatic (Ar-C-O) | ~158 | - |
| ¹³C | Aromatic (Ar-C-B) | ~135 (no signal often observed) | - |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides critical information about the functional groups present in this compound. These methods measure the vibrational frequencies of bonds within the molecule. researchgate.net
The IR spectrum of this compound is characterized by several key absorption bands. A prominent, broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibrations of the boronic acid's hydroxyl groups, with the broadening resulting from intermolecular hydrogen bonding. researchgate.netcdnsciencepub.com Strong absorptions corresponding to the B-O stretching are typically observed around 1330-1380 cm⁻¹. researchgate.net Other significant peaks include C-H stretching from the aromatic ring and the ethoxy group, and C=C stretching vibrations within the aromatic ring. cdnsciencepub.com
FT-Raman spectroscopy provides complementary data. Studies on similar molecules, like 5-bromo-2-ethoxyphenylboronic acid, have been conducted to assign vibrational modes using both experimental spectra and theoretical calculations. nih.gov
Table 2: Characteristic Vibrational Bands for Phenylboronic Acid Derivatives Data is based on experimental findings for analogous compounds like 3-bromophenylboronic acid and 4-ethoxyphenylboronic acid. researchgate.netnih.gov
| Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Assignment |
| O-H stretch | 3200 - 3600 (broad) | - | B(OH)₂ group, H-bonded |
| C-H stretch (Aromatic) | 3000 - 3100 | 3000 - 3100 | Benzene ring C-H |
| C-H stretch (Aliphatic) | 2850 - 3000 | 2850 - 3000 | Ethoxy group C-H |
| B-O stretch | 1330 - 1380 | - | Boron-Oxygen bond |
| C=C stretch (Aromatic) | 1400 - 1600 | 1400 - 1600 | Benzene ring skeletal vibrations |
| C-O stretch | 1200 - 1300 | - | Aryl-ether bond |
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* and n → π* transitions. For this compound, the absorption spectrum is dominated by the phenyl chromophore. Experimental and computational studies on related compounds, such as 3-bromophenylboronic acid, show characteristic absorption maxima (λmax) in the ultraviolet range. researchgate.net The UV-Vis spectrum, often recorded in solvents like ethanol (B145695) or water, is useful for quantitative analysis and for studying interactions with other molecules. researchgate.netnih.gov
Table 3: Expected UV-Vis Absorption Data for this compound Data is based on experimental values for similar phenylboronic acid derivatives in ethanol solution. nih.gov
| Solvent | Expected λmax (nm) | Transition Type |
| Ethanol | ~280 - 290 | π → π |
| Water | ~275 - 285 | π → π |
Chromatographic Methods
Chromatographic techniques are paramount for separating this compound from impurities and for its quantification. High-Performance Liquid Chromatography (HPLC) is the most widely used method.
HPLC is a powerful technique for assessing the purity of this compound, with some commercial suppliers specifying a purity of at least 96% as determined by this method. fishersci.pt While direct analysis is possible, derivatization is often employed to enhance analytical performance. thermofisher.com Pre-column or post-column derivatization involves chemically modifying the analyte to improve its chromatographic properties or detection sensitivity. thermofisher.comnih.gov For boronic acids, the diol functional group can be targeted to attach a chromophore or fluorophore, enabling highly sensitive UV or fluorescence detection. This approach is widely used for analyzing various compound classes, including amino acids and amines. thermofisher.comnih.gov
A cutting-edge analytical approach combines liquid chromatography with mass spectrometry (LC-MS) using an online, in-source derivatization method. nih.gov This technique leverages the accelerated reaction kinetics that occur within electrosprayed microdroplets in the mass spectrometer's ion source. nih.govnsf.gov
The process involves introducing the analyte from the LC column and a derivatizing reagent simultaneously into a specialized electrospray interface, such as a coaxial flow contained-electrospray source. nih.govnsf.gov The large surface-area-to-volume ratio and rapid solvent evaporation in the microdroplets dramatically speed up the chemical reaction, allowing for on-the-fly derivatization that is completed in microseconds. nsf.gov This method eliminates the need for time-consuming, offline sample preparation and complex post-column hardware. nih.gov
While much of the research has focused on using phenylboronic acids as reagents to derivatize diol-containing analytes like saccharides, the principle demonstrates the high reactivity of the boronic acid moiety in this system. nih.govresearchgate.net This approach significantly boosts sensitivity—by up to two orders of magnitude in some cases—and allows for the detection of compounds at femtomole levels. nih.govresearchgate.net The coupling of LC separation with this real-time derivatization and tandem mass spectrometry (MS/MS) provides an exceptionally powerful platform for analysis. nih.gov
High-Performance Liquid Chromatography (HPLC) with Derivatization
Enhancement of Sensitivity and Separation
A significant strategy for enhancing the analytical sensitivity and separation of target analytes using boronic acids involves the Indicator Displacement Assay (IDA). rsc.orgresearchgate.net This method relies on a competitive binding mechanism where an analyte displaces a colorimetric or fluorescent indicator from a receptor-indicator complex, leading to a detectable signal. rsc.org
In this framework, arylboronic acids, such as this compound, can serve as receptors for molecules containing cis-diol functionalities, like catechols and certain saccharides. The reversible covalent interaction between the boronic acid and the diol group of an indicator forms a stable complex. scispace.com When an analyte with a higher binding affinity for the boronic acid is introduced, it displaces the indicator, causing a change in the solution's optical properties (e.g., color or fluorescence). rsc.orgresearchgate.net
Research has demonstrated the use of a variety of substituted phenylboronic acids in sensor arrays. The differing binding affinities between analytes and various substituted arylboronic acids create a cross-reactive response pattern. This "differential sensing" allows for the discrimination between structurally similar analytes, such as different tea polyphenols, thereby enhancing separation and classification capabilities. The simplicity, low cost, and high sensitivity of IDAs make them a valuable tool in molecular sensing. researchgate.net The development of these sensor materials is a key application for boronic acids, providing high sensitivity and selectivity in various analytical contexts.
Enrichment strategies, where receptors are concentrated on polymeric or aggregated structures, can further boost the sensitivity and selectivity of IDAs. xmu.edu.cn This approach increases the number of binding sites available for the target analyte, amplifying the displacement signal. For instance, hydrogel-bound boronic acids have been used to create sensors that release an indicator, Alizarin Red S, upon exposure to specific monosaccharides. rsc.org
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and analyzing volatile organic compounds. researchgate.net However, the direct analysis of polar compounds by GC presents challenges. scioninstruments.com Molecules containing functional groups with active hydrogens, such as the hydroxyl (-OH) groups in this compound, are prone to forming intermolecular hydrogen bonds. researchgate.net This increases their boiling point and reduces their volatility, making them less suitable for direct GC analysis. research-solution.com Furthermore, their polarity can lead to undesirable interactions with the GC column, resulting in poor peak shape and reduced separation efficiency. researchgate.netscioninstruments.com
To overcome these limitations, derivatization is an essential, and often unavoidable, step. research-solution.comnih.gov Derivatization modifies the problematic functional groups to create a new compound (a derivative) that is more volatile, less polar, and more thermally stable. scioninstruments.comlibretexts.org For compounds with active hydrogens like this compound, the most common derivatization methods include:
Silylation: This process replaces the acidic hydrogens of the hydroxyl groups with a nonpolar alkylsilyl group, typically a trimethylsilyl (B98337) (TMS) group. This modification effectively blocks hydrogen bonding, increases volatility, and improves thermal stability. scioninstruments.comlibretexts.org
Alkylation/Esterification: This method can be used to protect certain active hydrogens. For carboxylic acids, esterification is a common approach. research-solution.com
Acylation: This involves the introduction of an acyl group. nih.gov
The selection of the appropriate derivatization reagent and reaction conditions is critical for achieving a successful analysis. The resulting derivatives can then be separated by GC and detected, often by mass spectrometry (GC-MS), which provides structural information for identification. nih.gov
Table 1: Common Derivatization Methods for GC Analysis of Polar Compounds
| Derivatization Method | Reagent Class | Target Functional Groups | Purpose |
|---|---|---|---|
| Silylation | Alkylsilylating agents (e.g., TMCS, BSTFA) | -OH, -COOH, -NH, -SH | Increases volatility, reduces polarity, improves thermal stability. scioninstruments.com |
| Alkylation (Esterification) | Alkylating agents (e.g., PFBBr) | Carboxylic acids, phenols, thiols | Protects active hydrogens, increases volatility. research-solution.com |
| Acylation | Acylating agents (e.g., TFAA) | -OH, -NH | Creates less polar, more volatile derivatives. nih.gov |
Mass Spectrometry (MS) Applications
Mass spectrometry is a vital analytical tool for identifying compounds based on their mass-to-charge ratio (m/z). mdpi.com When coupled with separation techniques like liquid chromatography (LC) or ion mobility spectrometry, it becomes a powerful platform for analyzing complex mixtures. Boronic acids, including this compound, are instrumental in several advanced MS applications, particularly for the analysis of biomolecules like carbohydrates.
Ion Mobility Mass Spectrometry (IM-MS)
Ion Mobility-Mass Spectrometry (IM-MS) is a two-dimensional analytical technique that separates ions based on their size, shape, and charge, in addition to their mass-to-charge ratio. rsc.org This capability is particularly useful for separating isomeric compounds that are indistinguishable by mass spectrometry alone. mdpi.com
A key application involving boronic acids is their use as derivatizing agents to enhance the separation of carbohydrates. mdpi.comnih.gov The covalent derivatization of a carbohydrate with a boronic acid, such as phenylboronic acid, forms a boronate ester. This reaction alters the carbohydrate's size and shape, which in turn changes its drift time through the ion mobility cell. This "ion mobility shift" can move the analyte to a different region of the conformation space (a plot of collision cross-section vs. m/z), improving its separation from other classes of biomolecules, like peptides, and even allowing for the differentiation of carbohydrate isomers. rsc.orgrsc.org This strategy improves confidence in the identification and characterization of carbohydrate assignments in complex biological samples. nih.gov Covalently attached boronic acids offer advantages over non-covalent tagging, including the potential for quantitative derivatization and the inclusion of a permanent charge carrier to enhance ionization efficiency. rsc.org
LC-MS/MS for Saccharide Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred method for analyzing saccharides, but it can suffer from a lack of sensitivity due to the poor ionization efficiency of these compounds. acs.orgnih.gov Derivatization with phenylboronic acid is a highly effective strategy to overcome this limitation.
An innovative approach involves coupling LC-MS/MS with online, in-source derivatization. acs.orgnih.gov In this setup, the saccharides are first separated by liquid chromatography. As they elute from the column and enter a modified electrospray interface, they are mixed with a phenylboronic acid reagent. The derivatization reaction occurs rapidly within the electrosprayed microdroplets just before mass analysis. acs.orgrsc.org This on-the-fly process eliminates complex offline sample preparation and leverages the accelerated reaction kinetics in microdroplets to boost sensitivity significantly. acs.orgnih.gov
This technique has been shown to enhance detection sensitivity by one to two orders of magnitude, achieving femtomole limits of detection. acs.orgnih.gov Furthermore, the resulting boronate ester derivatives provide diagnostic fragment ions in MS/MS analysis, which allows for the clear differentiation of isobaric saccharides that are difficult to distinguish by chromatography or mass spectrometry alone. acs.orgresearchgate.net The method has proven to be precise, accurate, and linear, enabling the detection of trace levels of oligosaccharides in biological matrices like human urine and plasma. acs.orgnih.gov Another approach involves post-column derivatization, where a boronic acid reagent is mixed with the column eluent before it reaches the MS detector, similarly improving selectivity and sensitivity. acs.org
Table 2: Example LC-MS/MS Conditions for Saccharide Analysis with Derivatization
| Parameter | Condition |
|---|---|
| Technique | LC-contained-ESI-MS/MS with in-source phenylboronic acid derivatization. acs.orgnih.gov |
| Separation | Liquid Chromatography (LC) |
| Derivatization | Online, in-source with phenylboronic acid in electrosprayed microdroplets. acs.org |
| Detection | Tandem Mass Spectrometry (MS/MS) |
| Key Advantage | 1-2 orders of magnitude sensitivity enhancement; differentiation of isobaric saccharides. acs.orgnih.gov |
Compound Index
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 3-Ethoxyphenylboronic acid, and how are intermediates purified?
- Methodology : A common route involves Suzuki-Miyaura coupling, where this compound is synthesized via palladium-catalyzed cross-coupling of 3-ethoxyphenyl halides with bis(pinacolato)diboron. Purification typically employs flash chromatography using gradients of hexane/ethyl acetate (e.g., 6:1 ratio) to isolate the product .
- Key Data : Yield optimization (e.g., 85% in Pd-catalyzed cyclohexanone synthesis) and purity verification via H/C NMR (e.g., δ 7.21 ppm for aromatic protons) .
Q. How is this compound characterized to confirm structural integrity?
- Techniques :
- NMR Spectroscopy : Aromatic protons appear as distinct triplets/doublets (e.g., δ 7.21–6.87 ppm in CDCl) .
- Mass Spectrometry : HRMS (ESI+) confirms molecular ion peaks (e.g., [M+H] at 233.1534 for derivatives) .
- Physical Properties : Melting point ranges (139–146°C) and CAS registry (90555-66-1) .
Q. What safety precautions are critical when handling 3-Ethoxypyphenylboronic acid?
- Guidelines :
- Use PPE (gloves, goggles) to avoid skin/eye irritation (Category 2 hazards) .
- Store at 0–6°C to prevent degradation and ensure proper ventilation during reactions .
Advanced Research Questions
Q. How do electronic effects of the ethoxy group influence reactivity in cross-coupling reactions?
- Experimental Design :
- Compare coupling efficiency with para/meta-substituted analogs (e.g., 4-ethoxyphenylboronic acid) using DFT/B3LYP calculations to analyze frontier orbital interactions .
- Monitor reaction rates via kinetic studies under standardized Pd catalysis (e.g., Pd(OAc), SPhos ligand) .
- Data Contradictions : Some studies report lower yields for ortho-substituted derivatives due to steric hindrance; optimize via ligand screening (e.g., XPhos vs. SPhos) .
Q. What strategies resolve contradictions in reported catalytic conditions for Suzuki-Miyaura couplings involving this compound?
- Methodological Approach :
- Systematic Screening : Test bases (KCO vs. CsF), solvents (THF vs. DME), and Pd sources (PdCl vs. Pd(OAc)) to identify optimal conditions .
- Controlled Replicates : Repeat literature protocols (e.g., 85% yield in cyclohexanone synthesis ) to validate reproducibility.
Q. How can this compound be utilized in synthesizing benzylic quaternary centers?
- Case Study :
- Procedure : React with 3-methyl-2-cyclohexen-1-one under Pd catalysis to form 3-(3-ethoxyphenyl)-3-methylcyclohexanone. Key steps include regioselective β-hydride elimination and ligand-controlled stereochemistry .
- Challenges : Competing side reactions (e.g., protodeboronation); mitigate via slow boronic acid addition and low-temperature conditions .
Q. What computational tools predict the stability and tautomeric behavior of this compound in aqueous media?
- Approach :
- Perform DFT studies (e.g., B3LYP/6-31G*) to model boronic acid ↔ boronate equilibria.
- Validate with experimental pKa measurements (e.g., pH-dependent B NMR shifts) .
Key Considerations
- Contradictions in Literature : Discrepancies in catalytic yields may arise from ligand purity or solvent dryness. Always pre-dry solvents and verify ligand quality .
- Advanced Applications : Explore bioorthogonal labeling (e.g., triazole formation via click chemistry) or enzyme inhibition studies (e.g., Notum inhibitors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
